Methyl 2-aminoheptanoate
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Overview
Description
Methyl 2-aminoheptanoate is an organic compound with the molecular formula C8H17NO2. It is an ester derivative of 2-aminoheptanoic acid, which is also known as homonorleucine. This compound is characterized by the presence of an amino group attached to the second carbon of the heptanoate chain, and a methyl ester group at the terminal end. It is a member of the alpha-amino acids family, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-aminoheptanoate can be synthesized through various methods. One common approach involves the esterification of 2-aminoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl 2-aminoheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the study of amino acid metabolism and protein synthesis.
Medicine: It is investigated for its potential role in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-aminoheptanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid which can then participate in metabolic pathways. The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in amino acid metabolism .
Comparison with Similar Compounds
2-Aminoheptanoic acid: The parent compound without the ester group.
2-Aminoheptane: A similar compound with an alkyl chain instead of an ester group.
Methyl 2-aminobutanoate: A shorter chain analog with similar functional groups.
Uniqueness: Methyl 2-aminoheptanoate is unique due to its specific chain length and the presence of both an amino and ester group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 2-aminoheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWJLAACOWDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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